molecular formula C12H15N3O2 B169926 tert-Butyl 7-amino-1H-indazole-1-carboxylate CAS No. 173459-53-5

tert-Butyl 7-amino-1H-indazole-1-carboxylate

Cat. No. B169926
CAS RN: 173459-53-5
M. Wt: 233.27 g/mol
InChI Key: HNOIGXWKRHPKMS-UHFFFAOYSA-N
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Description

Tert-Butyl 7-amino-1H-indazole-1-carboxylate is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol. It is also known as N1-BOC protected 7-Amino-1H-indazole .


Synthesis Analysis

The synthesis of tert-Butyl 7-amino-1H-indazole-1-carboxylate and similar compounds often involves transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a significant intermediate of 1H-indazole derivatives was acquired through two substitution reactions . The structure was corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of tert-Butyl 7-amino-1H-indazole-1-carboxylate was confirmed by X-ray diffraction and calculated by exerting density functional theory (DFT) . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 7-amino-1H-indazole-1-carboxylate include a molecular weight of 233.26600 and a molecular formula of C12H15N3O2 . Other properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Cancer Treatment

Indazole derivatives, including tert-Butyl 7-amino-1H-indazole-1-carboxylate, have shown promise in the treatment of cancer. They exhibit various biologically vital properties and have been used as biologically active compounds for targeting cancer cells . The ability to inhibit cell growth in neoplastic cell lines makes these compounds valuable in the development of new anticancer therapies.

Antimicrobial Activity

The structural motif of indazole is also significant in the development of antimicrobial agents. These compounds have been studied for their effectiveness against a variety of microbes, which is crucial in the fight against antibiotic-resistant bacteria .

Treatment of Disorders

Indazole derivatives are being explored for their potential in treating different types of disorders in the human body. Their role in cell biology and the ability to interact with various biological pathways make them candidates for treating a range of disorders .

Synthetic Methodologies

Recent advancements in synthetic approaches to indazoles, including tert-Butyl 7-amino-1H-indazole-1-carboxylate, have opened up new possibilities in heterocyclic chemistry. Transition metal-catalyzed reactions and reductive cyclization reactions are among the methods that have been developed to synthesize these compounds .

Antihypertensive Agents

Indazole-containing compounds have been used as antihypertensive agents. Their ability to modulate blood pressure makes them useful in the management of hypertension .

Antidepressant Properties

The indazole moiety has been incorporated into compounds with antidepressant properties. These compounds can interact with the central nervous system to alleviate symptoms of depression .

Anti-inflammatory Applications

Indazoles have been identified as potential anti-inflammatory agents. Their mechanism of action often involves the modulation of inflammatory pathways, which can be beneficial in treating chronic inflammatory diseases .

Phosphoinositide 3-Kinase Inhibition

Some indazole derivatives act as selective inhibitors of phosphoinositide 3-kinase δ, which is relevant in the treatment of respiratory diseases. This application highlights the versatility of indazoles in targeting specific enzymes within biological systems .

properties

IUPAC Name

tert-butyl 7-aminoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOIGXWKRHPKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=C2N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597736
Record name tert-Butyl 7-amino-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-amino-1H-indazole-1-carboxylate

CAS RN

173459-53-5
Record name tert-Butyl 7-amino-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-Nitro-1-tert-butoxycarbonyl-indazole (1.000 g, 3.798 mmol), prepared as in Intermediate 25, and palladium on carbon (10 wt %, 0.10 g) in ethyl acetate (25 mL) at ambient temperature is stirred under atmospheric hydrogen overnight. The mixture is filtered through celite and concentrated in vacuo to an oil which solidified under high vacuum to provide the title compound as a purple solid (0.860 g, 3.686 mmol). 1H NMR (300 MHz, d6-DMSO) δ=1.59 (b, 9H); 6.13 (b, 2H); 6.76 (d, J=7.6 Hz, 1H); 6.97 (d, J=7.6 Hz, 1H); 7.04-7.07 (m, 1H); 8.24 (s, 1H). TLC: Rf =0.47 (25:75 ethyl acetate: n-hexane).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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